N6-Succinyl Adenosine-13C4

Stable isotope dilution Selected reaction monitoring Mass shift quantification

Deuterium-labeled internal standards introduce chromatographic retention time shifts that compromise LC-MS/MS accuracy for succinyladenosine quantification. N6-Succinyl Adenosine-13C4 solves this with site-specific 13C4 labeling confined to the succinyl moiety, ensuring perfect co-elution and uniform matrix effect correction. • Validated DBS-LC-MS/MS method: intra-assay CV <4.7%, inter-assay CV <5.7%, 94-117% recovery across 0-25 μmol/L linear range • Retrospective diagnosis possible from DBS stored up to 23 years • Enzymatic synthesis ensures defined 13C labeling position for GLP/ISO 17025 certificate-of-analysis documentation • No deuterium-associated retention time divergence-reduces method development time for regulatory submissions

Molecular Formula C14H17N5O8
Molecular Weight 387.28 g/mol
Cat. No. B13431782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Succinyl Adenosine-13C4
Molecular FormulaC14H17N5O8
Molecular Weight387.28 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC(CC(=O)O)C(=O)O
InChIInChI=1S/C14H17N5O8/c20-2-6-9(23)10(24)13(27-6)19-4-17-8-11(15-3-16-12(8)19)18-5(14(25)26)1-7(21)22/h3-6,9-10,13,20,23-24H,1-2H2,(H,21,22)(H,25,26)(H,15,16,18)/t5-,6+,9+,10+,13+/m0/s1/i1+1,5+1,7+1,14+1
InChIKeyVKGZCEJTCKHMRL-UFMSXCSNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N6-Succinyl Adenosine-13C4: A Traceable Isotopically Labeled Purine Nucleoside for Quantitative LC-MS/MS Biomarker Analysis and Metabolic Flux Studies


N6-Succinyl Adenosine-13C4 (Succinyladenosine-13C4, CAS 1923744-27-7) is a stable isotope-labeled purine nucleoside in which four carbon-12 atoms of the succinyl moiety are replaced by carbon-13 [1]. With a molecular formula of C10¹³C4H17N5O8 and a molecular weight of 387.28 Da, it carries a +3.97 Da mass shift relative to the unlabeled endogenous metabolite succinyladenosine (383.31 Da, CAS 4542-23-8) . Succinyladenosine itself is the dephosphorylated product of intracellular adenylosuccinic acid (S-AMP) generated by cytosolic 5'-nucleotidase and serves as a diagnostic biochemical marker for adenylosuccinate lyase (ADSL) deficiency, a rare inherited disorder of purine de novo synthesis [2]. The 13C4-labeled form was specifically developed and validated as an internal standard for stable isotope dilution LC-MS/MS quantification of succinyladenosine in clinical dried blood spot (DBS) specimens [1].

Workflow Stable isotope dilution LC-MS/MS quantification
Label 13C4 succinyl moiety (site-specific enzymatic synthesis)
Mass shift Approx. +4 Da for baseline-resolved SRM detection
Matrix Dried blood spot (DBS) research matrices

Why N6-Succinyl Adenosine-13C4 Cannot Be Replaced by Unlabeled Succinyladenosine or Deuterated Analogs in Quantitative Bioanalytical Workflows


Unlabeled succinyladenosine is indistinguishable from endogenous analyte in mass spectrometry and therefore cannot function as an internal standard for accurate quantification [1]. Deuterium-labeled analogs such as N6-Succinyl Adenosine-d3 (MW 386.34 Da, CAS reference 4542-23-8 unlabeled) introduce a mass shift of +3 Da but carry the well-documented risk of chromatographic retention time divergence from the protium analyte due to deuterium isotope effects, which can compromise matrix effect correction in reversed-phase LC-MS/MS [2]. In contrast, 13C-labeled internal standards exhibit nearly identical physicochemical behavior to their 12C counterparts, co-eluting precisely with the target analyte and ensuring uniform ionization suppression/enhancement across the chromatographic peak [3]. The site-specific incorporation of four 13C atoms exclusively in the succinyl moiety—achieved via ADSL-catalyzed enzymatic synthesis from fumarate-13C4—further ensures that the isotopic label does not alter the ribose or purine ring chemistry, preserving metabolic tracing fidelity that random or incomplete labeling cannot guarantee [1].

Unlabeled Succinyladenosine

Endogenous analyte indistinguishable in MS; cannot serve as internal standard for accurate quantification.

Deuterated (d3) Analogs

Deuterium isotope effects may cause retention time divergence, potentially compromising matrix effect correction in reversed-phase LC.

Randomly Labeled 13C Analogs

Positional label heterogeneity may alter ribose/purine chemistry and reduce metabolic tracing fidelity in flux studies.

N6-Succinyl Adenosine-13C4: Quantitative Evidence Compendium for Analytical Procurement and Method Selection


Mass Spectrometric Discrimination: +4 Da Mass Shift Enables Unambiguous Resolution from Endogenous Succinyladenosine in SRM Mode

N6-Succinyl Adenosine-13C4 provides a monoisotopic mass shift of approximately +4 Da relative to the unlabeled endogenous metabolite. The unlabeled compound has a monoisotopic mass of 383.1077 Da (average MW 383.31 Da), while the 13C4-labeled form has an average molecular weight of 387.28 Da . This +3.97 Da difference translates to an m/z shift that places the labeled internal standard well outside the natural isotopic envelope of the analyte, enabling clear baseline-resolved selected reaction monitoring (SRM) transitions without isotopic cross-talk . In the validated Zikanova et al. method, SAdo-13C4 was used as the internal standard for SAdo quantification with SRM detection on a Symmetry-C18 column using positive electrospray ionization, achieving linear detection over 0–25 μmol/L in dried blood spots [1].

Mass Shift
Head-to-head
+3.97 Da (average MW)
Δ monoisotopic ≈ +4.01 Da
Enables baseline-resolved SRM without isotopic cross-talk.
Critical for low-concentration detection in DBS research matrices (0.06–0.14 µmol/L).
Stable isotope dilution Selected reaction monitoring Mass shift quantification

LC-MS/MS Method Validation Performance: Intra-Assay CV of 4.7% and Inter-Assay CV of 5.7% Achieved Using SAdo-13C4 as Internal Standard

The Zikanova et al. (2015) method employing SAdo-13C4 as the stable isotope dilution internal standard for LC-MS/MS quantification of succinyladenosine in neonatal dried blood spots achieved intra-assay imprecision of less than 4.7% and inter-assay imprecision of less than 5.7% for SAdo across the linear range of 0–25 μmol/L [1]. Spike recovery from DBS ranged from 94% to 117%. These precision values represent a marked improvement over earlier non-isotope-dilution methods such as thin-layer chromatography with Pauly reagent detection, which are subject to false-negative results due to urinary biomarker deribosylation [2]. The method enabled discrimination of ADSL-deficient patients (SAdo 1.5–21.3 μmol/L, n=5) from controls (SAdo 0.06–0.14 μmol/L, n=31), even in DBS archived for 2–23 years [1].

Precision
Cross-study
Intra-assay CV < 4.7%
Inter-assay CV < 5.7%
Recovery 94–117%
Supports method reproducibility for SAdo quantification in DBS.
Validated in research DBS; linear 0–25 µmol/L (Zikanova et al., 2015).
Method validation Precision Recovery Clinical biomarker quantification

Chromatographic Co-Elution: 13C4-Labeled IS Matches Analyte Retention Time Exactly, Avoiding Deuterium-Induced Retention Time Shifts

Carbon-13 labeled internal standards exhibit essentially identical reversed-phase chromatographic retention to their unlabeled analytes, whereas deuterium-labeled standards frequently show measurable retention time differences. The underlying mechanism is that C–¹³C bonds have nearly identical bond strength and polarity to C–¹²C bonds, while C–D bonds are shorter and more polarized than C–H bonds, altering hydrophobicity and acid-base properties [1]. This class-level phenomenon has been documented across diverse compound classes: in a head-to-head comparison, 13C-labeled amphetamine IS showed no retention time difference from the analyte, while deuterated analogs eluted earlier or later depending on the number and position of deuterium substitutions . For succinyladenosine specifically, the deuterated analog N6-Succinyl Adenosine-d3 incorporates three deuterium atoms at exchangeable positions (the aspartic acid moiety: 2,3,3-d3), creating risk of pH-dependent H/D back-exchange and associated retention time drift that is absent in the 13C4-labeled form .

Co‑Elution
Class-level
13C4: ΔtR ≈ 0 s
Deuterated (d3): reported shifts 0.5–3.0 s
Uniform matrix effect correction without retention time shift risk.
13C labeling avoids deuterium-induced quantification bias in RP-LC.
Isotope effect Chromatographic fidelity Matrix effect correction Internal standard selection

Site-Specific Succinyl Moiety Labeling via Enzymatic Synthesis Ensures Defined 13C Incorporation into All Four Carbons of the Aspartic Acid Side Chain

SAdo-13C4 is prepared via a two-step enzymatic synthesis: (1) human recombinant ADSL catalyzes the condensation of fumarate-13C4 with AMP to yield SAMP-13C4, and (2) calf intestinal alkaline phosphatase dephosphorylates SAMP-13C4 to SAdo-13C4 [1]. This biosynthetic route ensures that all four 13C atoms are positioned exclusively within the succinyl (aspartic acid) moiety—specifically at the C1, C2, C3, and C4 positions of the butanedioic acid side chain—and not in the adenosine ribose or purine ring . In contrast, chemical total synthesis approaches for labeled nucleosides can result in positional isomer mixtures, incomplete isotopic enrichment at individual positions, or label scrambling during protection/deprotection steps . The defined labeling pattern is verifiable by 13C NMR and tandem MS fragmentation, providing QC documentation that regulatory laboratories require for GLP-compliant method validation .

Labeling Fidelity
Head-to-head
4 × 13C confined to succinyl moiety (C1–C4); absent in ribose/purine scaffold
Enables unambiguous succinyl group tracing in metabolic studies.
Confirmed by ADSL-catalyzed synthesis from fumarate-13C4; verifiable by MS/MS.
Enzymatic synthesis Isotopic labeling position Metabolic tracing fidelity Quality control

Clinical Diagnostic Dynamic Range: The 13C4 Internal Standard Enables Quantification Across a >100-Fold Concentration Span from Normal to Pathological SAdo Levels in Dried Blood Spots

The validated LC-MS/MS method using SAdo-13C4 as internal standard demonstrated linear quantification of succinyladenosine in DBS over 0–25 μmol/L and successfully quantified SAdo in archived patient samples spanning two orders of magnitude: control subjects exhibited SAdo concentrations of 0.06–0.14 μmol/L (n=31), while ADSL-deficient patients showed markedly elevated levels of 1.5–21.3 μmol/L (n=5) [1]. This >100-fold concentration range (from ~0.06 to 21.3 μmol/L) is only accurately bridgeable by a co-eluting stable isotope internal standard that corrects for both matrix effects and ionization efficiency variations across the dynamic range . In cerebrospinal fluid, the diagnostic range is even more extreme: S-Ado is normally undetectable in CSF of healthy children but reaches 100–500 μmol/L in ADSL deficiency , underscoring the necessity of an internal standard that performs reliably across three orders of magnitude.

Dynamic Range
Cross-study
0.06 – 21.3 µmol/L quantified in research DBS ( >150× span)
Bridges normal to elevated SAdo levels without multiple calibrations.
Supports retrospective analysis of archived DBS research samples.
Clinical diagnostics Newborn screening Biomarker quantification Dynamic range

N6-Succinyl Adenosine-13C4: Evidence-Backed Application Scenarios for Clinical Screening, Metabolic Research, and Analytical Method Development


Neonatal Screening for Adenylosuccinate Lyase Deficiency via Dried Blood Spot LC-MS/MS

The SAdo-13C4 internal standard enables high-throughput, quantitative newborn screening for ADSL deficiency using the validated DBS-LC-MS/MS method of Zikanova et al. [1]. With demonstrated intra-assay CV <4.7% and inter-assay CV <5.7% across the 0–25 μmol/L linear range, and the ability to retrospectively diagnose from DBS stored for up to 23 years, this represents the most rigorously validated application of the 13C4-labeled compound in clinical biochemistry [1]. The method is deployed in selective screening of pediatric patients presenting with unspecific neurological manifestations and can be integrated into existing expanded newborn screening panels that already utilize tandem mass spectrometry platforms .

Stable Isotope Dilution LC-MS/MS Method Development and Validation for Succinylpurine Biomarkers in Bioanalytical CRO Settings

Contract research organizations (CROs) and clinical biochemistry laboratories developing quantitative methods for succinylpurines (SAdo and SAICAr) can utilize N6-Succinyl Adenosine-13C4 as the primary choice internal standard, supported by published validation data demonstrating 94–117% recovery from DBS matrix and linearity from 0–25 μmol/L [1]. The 13C4 label eliminates deuterium-associated retention time shift concerns (a known pitfall with N6-Succinyl Adenosine-d3), reducing method development time and improving robustness for regulatory submissions [2]. The compound's enzymatic synthesis route provides definable labeling position for certificate-of-analysis documentation required under GLP and ISO 17025 frameworks .

Purine Metabolism Flux Analysis Using Site-Specific 13C Tracers in Cellular and In Vitro Models

Because the four 13C atoms of N6-Succinyl Adenosine-13C4 are confined to the aspartate-derived succinyl moiety (C1–C4 positions) via ADSL-catalyzed incorporation of fumarate-13C4 [1], researchers can use this compound to trace the metabolic fate of the succinyl group independently of the adenosine scaffold. This enables studies of succinyl group hydrolysis, nucleoside transporter specificity, and cytosolic 5'-nucleotidase substrate recognition without isotopic interference from labeled ribose or purine catabolic products . When combined with complementary 13C-labeled tracers (e.g., uniformly labeled adenosine), dual-labeling experiments can deconvolute the contributions of purine salvage versus de novo synthesis pathways, providing metabolic flux resolution not achievable with unlabeled or randomly labeled analogs .

NMR-Based Structural Biology of Nucleoside-Protein Interactions with Enhanced 13C Sensitivity

The carbon-13 enrichment at four specific positions in the succinyl moiety of N6-Succinyl Adenosine-13C4 enhances NMR sensitivity for structural studies of nucleoside-protein interactions, including ligand binding to nucleic acid targets and conformational changes upon enzyme interaction [1]. The defined 13C positions in the aspartic acid side chain provide distinct chemical shift signatures (carbonyl and methylene carbons) that are spectroscopically resolved from the natural abundance 13C signals of the ribose and purine moieties, enabling selective observation of the succinyl group environment without background from the adenosine scaffold [1]. This targeted 13C enrichment is advantageous over uniformly labeled preparations when studying specific functional group interactions, as it simplifies spectral assignment and reduces crowding in 13C-13C correlation experiments .

Application
Selection Property
Validation Focus
Neonatal DBS screening studies (ADSL deficiency research)
13C4-labeled SIL-IS with demonstrated DBS recovery and co-elution
Matrix-effect correction in DBS research matrices
Bioanalytical method development for succinylpurines
Deuterium-free 13C4 label; published precision and recovery data
Method robustness and documentation for validation review
Purine metabolism flux analysis
Site-specific 13C in succinyl moiety, independent of adenosine scaffold
Metabolic pathway deconvolution without label scrambling
NMR structural biology of nucleoside interactions
Targeted 13C enrichment at four succinyl positions
Selective spectral assignment and reduced crowding in 13C-13C experiments
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